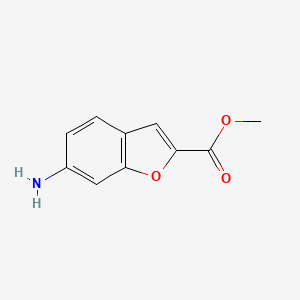

Methyl 6-aminobenzofuran-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 6-aminobenzofuran-2-carboxylate, also known as methyl 6-ABF, is a chemical compound that belongs to benzofuran carboxylic acid derivatives. It has a molecular formula of C10H9NO3 and a molecular weight of 191.18 .

Molecular Structure Analysis

The molecular structure of Methyl 6-aminobenzofuran-2-carboxylate consists of a benzofuran ring attached to a carboxylate group . The benzofuran ring is a heterocyclic compound, consisting of a fused benzene and furan ring .科学的研究の応用

Anticancer Agent Development

Benzofuran derivatives, including Methyl 6-aminobenzofuran-2-carboxylate, have been studied for their anticancer properties. They serve as scaffolds for the development of novel anticancer agents . The structural complexity and diverse biological activities make them suitable candidates for drug design and synthesis. Researchers have designed and synthesized various benzofuran compounds to evaluate their potential against different cancer cell lines, exploring the relationship between structure and anticancer activity.

Antibacterial and Antiviral Research

The benzofuran core is known for its strong biological activities, including antibacterial and antiviral effects . Methyl 6-aminobenzofuran-2-carboxylate can be utilized in the synthesis of compounds that target resistant strains of bacteria and viruses, contributing to the development of new medications to combat microbial resistance and infectious diseases.

Anti-inflammatory and Analgesic Applications

Compounds containing the benzofuran moiety have demonstrated significant anti-inflammatory and analgesic effects. Methyl 6-aminobenzofuran-2-carboxylate could be used in the synthesis of drugs aimed at treating conditions associated with inflammation and pain, providing a basis for the discovery of new therapeutic agents .

Antioxidant Properties

Benzofuran derivatives exhibit antioxidant properties, which are crucial in the prevention of oxidative stress-related diseases. Methyl 6-aminobenzofuran-2-carboxylate may be employed in the development of antioxidant agents that can mitigate the damage caused by free radicals, thereby protecting cells and tissues .

Neuroprotective Effects

Research has indicated that benzofuran derivatives can have neuroprotective effects. Methyl 6-aminobenzofuran-2-carboxylate might be used in creating compounds that protect nerve cells from damage, which is particularly relevant in the treatment of neurodegenerative diseases .

Hepatitis C Virus Inhibition

A novel macrocyclic benzofuran compound has shown activity against the hepatitis C virus. Methyl 6-aminobenzofuran-2-carboxylate could be a precursor in the synthesis of such compounds, potentially leading to effective therapeutic drugs for hepatitis C disease .

Safety and Hazards

将来の方向性

Benzofuran compounds, including Methyl 6-aminobenzofuran-2-carboxylate, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Many of the described benzofurans are promising candidates for development as anticancer agents based on their outstanding inhibitory potency against a panel of human cancer cells compared with reference anticancer drugs . These findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .

作用機序

Target of Action

Methyl 6-aminobenzofuran-2-carboxylate, like other benzofuran compounds, has been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Mode of Action

It is known that benzofuran compounds can interact with their targets to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity . This interaction and the resulting changes can lead to the observed biological activities.

Biochemical Pathways

Benzofuran compounds, including Methyl 6-aminobenzofuran-2-carboxylate, can affect various biochemical pathways. For instance, they have been found to exhibit extraordinary inhibitory potency against a panel of human cancer cell lines . This suggests that they may interfere with the pathways involved in cell proliferation and survival.

Result of Action

The molecular and cellular effects of Methyl 6-aminobenzofuran-2-carboxylate’s action would be closely tied to its biological activities. For instance, its anti-tumor activity could result from inducing apoptosis in cancer cells or inhibiting their proliferation . .

特性

IUPAC Name |

methyl 6-amino-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCUJAKTECJZDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(O1)C=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-aminobenzofuran-2-carboxylate | |

CAS RN |

1167411-36-0 |

Source

|

| Record name | methyl 6-amino-1-benzofuran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylpropanamide](/img/structure/B2364474.png)

![N~1~-(4-{[(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2364477.png)

![2-methyl-8-nitro-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2364482.png)

![2-[7-(benzenesulfonyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2364483.png)

![(3Ar,6aS)-3a,6a-dimethyl-3,4,5,6-tetrahydro-1H-thieno[3,4-c]pyrrole;hydrochloride](/img/structure/B2364488.png)

![5-chloro-N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2364492.png)